molecular formula C17H15NO4 B12884221 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid CAS No. 63826-30-2

2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)benzoic acid

Cat. No.: B12884221
CAS No.: 63826-30-2
M. Wt: 297.30 g/mol
InChI Key: FZMJYRZGFHVBNU-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenyl group attached to the isoxazole ring, as well as a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds to form the isoxazole ring. The reaction conditions often include the use of catalysts such as 18-crown-6 and potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups into the aromatic or isoxazole rings .

Scientific Research Applications

2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family, which lacks the hydroxy, methyl, and phenyl groups.

    5-Phenylisoxazole: Similar to the compound but lacks the hydroxy and methyl groups.

    4-Methylisoxazole: Contains a methyl group but lacks the hydroxy and phenyl groups.

Uniqueness

2-(5-Hydroxy-4-methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)benzoic acid is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of hydroxy, methyl, and phenyl groups with the isoxazole and benzoic acid moieties allows for diverse reactivity and interactions, making it a valuable compound in various fields of research .

Properties

CAS No.

63826-30-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-(5-hydroxy-4-methyl-3-phenyl-4H-1,2-oxazol-5-yl)benzoic acid

InChI

InChI=1S/C17H15NO4/c1-11-15(12-7-3-2-4-8-12)18-22-17(11,21)14-10-6-5-9-13(14)16(19)20/h2-11,21H,1H3,(H,19,20)

InChI Key

FZMJYRZGFHVBNU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NOC1(C2=CC=CC=C2C(=O)O)O)C3=CC=CC=C3

Origin of Product

United States

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